2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione
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Overview
Description
The compound with the identifier “2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of 2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione would likely involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione include other chemical entities with related structures and properties. These compounds may share similar functional groups or chemical backbones, leading to comparable reactivity and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable asset in research and industry.
Properties
IUPAC Name |
2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-9(19-16-12(17)7-4-8-18-16)13-14(20)10-5-2-3-6-11(10)15(13)21/h2-8H,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRXZERJHASWEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=C(C=CC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=C(C=CC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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